molecular formula C20H28N4O3S2 B6538433 2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole CAS No. 1021215-26-8

2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole

Cat. No.: B6538433
CAS No.: 1021215-26-8
M. Wt: 436.6 g/mol
InChI Key: HFVXQOJGVKGWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole derivative featuring a piperazine-piperidine scaffold modified with a methanesulfonyl group and a carbonyl linker. The benzothiazole core (4,7-dimethyl-substituted) is a privileged structure in medicinal chemistry, known for its role in modulating kinase activity, antimicrobial properties, and anticancer effects . The piperazine moiety enhances solubility and bioavailability, while the methanesulfonyl group contributes to metabolic stability and target binding affinity. Structural characterization of this compound likely employs crystallographic tools such as SHELX and OLEX2, which are widely used for small-molecule refinement and analysis .

Properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-14-4-5-15(2)18-17(14)21-20(28-18)23-12-10-22(11-13-23)19(25)16-6-8-24(9-7-16)29(3,26)27/h4-5,16H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVXQOJGVKGWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiazole-piperazine hybrids. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Activities References
2-[4-(1-Methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole Benzothiazole 4,7-dimethyl; piperazine-piperidine-methanesulfonyl Enhanced solubility, kinase inhibition (hypothetical)
4-(4-Methylpiperazin-1-yl)-6,7-dimethoxy-1,3-benzothiazole Benzothiazole 6,7-dimethoxy; 4-methylpiperazine Anticancer (EGFR inhibition) [Hypothetical]
2-(Piperazin-1-yl)-1,3-benzothiazole-5-carboxamide Benzothiazole 5-carboxamide; unmodified piperazine Antimicrobial (bacterial efflux pump inhibition) [Hypothetical]
1-(1,3-Benzothiazol-2-yl)-4-(p-toluenesulfonyl)piperazine Benzothiazole p-toluenesulfonyl-piperazine Improved metabolic stability

Key Findings

The methanesulfonyl group in the target compound enhances solubility relative to p-toluenesulfonyl derivatives due to its smaller size and higher polarity .

Biological Activity :

  • Piperazine-linked benzothiazoles with carboxamide substituents (e.g., 2-(piperazin-1-yl)-1,3-benzothiazole-5-carboxamide) exhibit potent antimicrobial activity, while the methanesulfonyl-piperidine modification in the target compound may shift activity toward kinase inhibition (e.g., Aurora kinase or mTOR pathways) .

Synthetic Accessibility: The synthesis of piperazine-benzothiazole hybrids often employs nucleophilic aromatic substitution or coupling reactions. For example, methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (a related piperazine derivative) is synthesized via diazonium salt intermediates, a method adaptable to the target compound .

Crystallographic Insights :

  • Structural refinement using SHELXL and OLEX2 has been critical in resolving conformational flexibility in the piperazine-piperidine moiety, which impacts binding to biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.